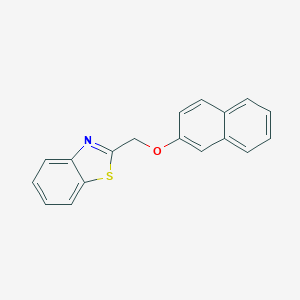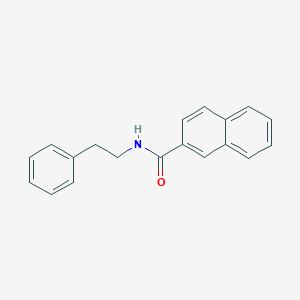
1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane” is a complex organic molecule that contains a piperazine ring and an azepane ring. Piperazine rings are common in many pharmaceutical drugs and have various biological activities. The methoxyphenyl group is a common substituent in organic chemistry and can influence the compound’s physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an azepane ring, a sulfonyl group, and a methoxyphenyl group . These functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring, for example, is known to undergo reactions with acids and bases, and the sulfonyl group can participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, and the methoxy group could influence its polarity and solubility .Mechanism of Action
Target of Action
The primary target of 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. This interaction can lead to the activation or blockade of these receptors .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . .
Pharmacokinetics
It is mentioned that the in silico docking and molecular dynamics simulations, binding data together with adme calculations identified promising lead compounds .
Result of Action
It is known that the activation or blockade of α1-ars is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane in lab experiments is its potent inhibition of the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane. One potential direction is the development of more potent and selective inhibitors of the serotonin transporter. Another direction is the study of the effects of this compound on other neurotransmitter systems, such as dopamine and norepinephrine. Additionally, the potential use of this compound in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia, could be explored. Finally, the development of new synthetic methods for this compound could also be an area of future research.
Conclusion:
In conclusion, this compound is a promising compound that has been studied for its potential use in various scientific research applications. Its potent inhibition of the serotonin transporter makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to new discoveries and treatments for psychiatric disorders.
Synthesis Methods
The synthesis of 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane involves the reaction of 4-(4-Methoxyphenyl)piperazine with azepane-1-sulfonyl chloride in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane has been studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of the serotonin transporter, which is involved in the regulation of mood, appetite, and sleep. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Safety and Hazards
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-23-17-8-6-16(7-9-17)18-12-14-20(15-13-18)24(21,22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDIZPLENBZARR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














